4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine
CAS No.:
Cat. No.: VC17686859
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine -](/images/structure/VC17686859.png)
Specification
Molecular Formula | C10H17N3S |
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Molecular Weight | 211.33 g/mol |
IUPAC Name | 4-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-amine |
Standard InChI | InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9/h6-9H,2-5,11H2,1H3 |
Standard InChI Key | UETIDTYLEIKWHJ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN=C1SC2CCC(CC2)N |
Introduction
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine is a novel organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structural features, which include a cyclohexane ring, an amine group, and a sulfanyl moiety linked to a 1-methyl-1H-imidazole ring. Its potential biological activities and applications in drug development make it an interesting subject for research.
Key Structural Features
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Molecular Formula: The molecular formula of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine is C10H18N3S, with a molecular weight of approximately 211.33 g/mol .
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CAS Number: The CAS number for this compound is 1343966-63-1 .
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Hydrochloride Form: The hydrochloride salt of this compound has a CAS number of 1864073-74-4 and a molecular weight of 247.79 g/mol .
Synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine
The synthesis of this compound typically involves the reaction of cyclohexanone with 1-methyl-1H-imidazole and a suitable sulfanyl precursor. Optimized conditions for these reactions often involve specific temperatures, reaction times, and the use of catalysts to enhance yields.
Synthetic Route
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Starting Materials: Cyclohexanone and 1-methyl-1H-imidazole are key starting materials.
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Reaction Conditions: The reaction may involve the use of a sulfanylating agent and a catalyst under controlled temperature and time conditions.
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Product Purification: The product is purified using standard organic chemistry techniques such as chromatography.
Chemical Stability
The compound's chemical stability is influenced by the presence of functional groups such as the sulfanyl moiety. Its reactivity profile suggests potential for further functionalization, which could be explored in medicinal chemistry applications.
Potential Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine has several potential applications:
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Medicinal Chemistry: Investigated for its antimicrobial and anticancer properties due to structural similarities with known bioactive compounds.
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Material Science: Used as a building block in synthesizing complex organic materials with specific electronic or optical properties.
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Research: Serves as a tool compound in studying biochemical pathways involving imidazole derivatives.
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